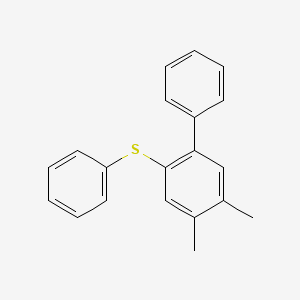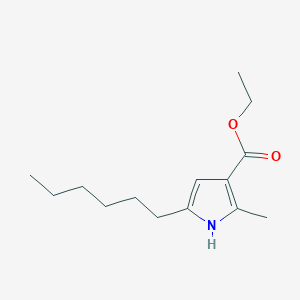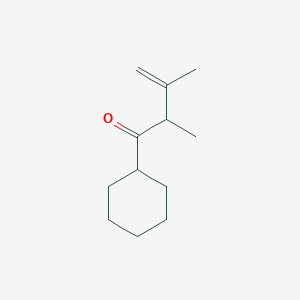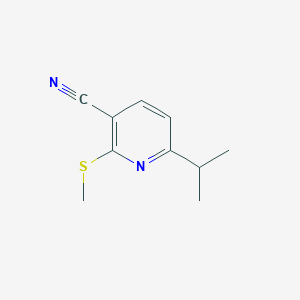
4,5-Dimethyl-2-(phenylsulfanyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethyl-2-(phenylsulfanyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with two methyl groups at the 4 and 5 positions and a phenylsulfanyl group at the 2 position. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
准备方法
合成路线和反应条件
4,5-二甲基-2-(苯硫基)-1,1'-联苯的合成通常涉及以下步骤:
联苯核心的形成: 联苯核心可以通过卤代苯衍生物和硼酸衍生物之间的铃木偶联反应合成。
甲基的引入: 甲基可以通过使用氯甲烷和路易斯酸催化剂(如氯化铝)进行的傅-克烷基化引入。
苯硫基的连接: 苯硫基可以通过使用硫醇衍生物和联苯核心上的合适离去基团进行的亲核取代反应引入。
工业生产方法
4,5-二甲基-2-(苯硫基)-1,1'-联苯的工业生产可能涉及大规模间歇或连续流过程。关键步骤包括:
催化偶联反应: 利用钯或镍催化剂进行高效偶联反应。
优化反应条件: 控制温度、压力和溶剂条件,以最大限度地提高收率和纯度。
纯化: 采用重结晶、色谱或蒸馏等技术获得最终产物。
化学反应分析
反应类型
4,5-二甲基-2-(苯硫基)-1,1'-联苯可以进行各种化学反应,包括:
氧化: 苯硫基可以使用过氧化氢或间氯过氧苯甲酸等氧化剂氧化形成亚砜或砜。
还原: 该化合物可以被还原以去除苯硫基,生成相应的联苯衍生物。
取代: 亲电芳香取代反应可以在联苯核心发生,允许进一步官能化。
常用试剂和条件
氧化: 过氧化氢、间氯过氧苯甲酸、乙酸。
还原: 氢化锂铝、硼氢化钠。
取代: 卤化剂、硝化剂、磺化剂。
主要产物
氧化: 亚砜、砜。
还原: 联苯衍生物。
取代: 卤代、硝化或磺化的联苯衍生物。
科学研究应用
4,5-二甲基-2-(苯硫基)-1,1'-联苯在科学研究中有几个应用:
化学: 用作有机合成中构建更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其在药物开发中的潜在用途以及作为药物化学中药效团的用途。
工业: 用于开发先进材料,例如液晶和聚合物。
作用机制
4,5-二甲基-2-(苯硫基)-1,1'-联苯的作用机制涉及其与特定分子靶标和通路的相互作用:
分子靶标: 该化合物可能与酶、受体或其他蛋白质相互作用,导致其活性的调节。
通路: 它可能影响信号通路,例如参与细胞增殖、凋亡或炎症的通路。
相似化合物的比较
类似化合物
4,5-二甲基-1,1'-联苯: 缺少苯硫基,导致不同的化学和生物特性。
2-苯硫基-1,1'-联苯: 缺少甲基,这可能会影响其反应性和应用。
4,5-二甲基-2-(甲硫基)-1,1'-联苯: 包含一个甲硫基而不是一个苯硫基,导致其化学行为发生变化。
独特性
4,5-二甲基-2-(苯硫基)-1,1'-联苯的独特性在于它同时存在甲基和苯硫基,这赋予其独特的化学反应性和潜在的生物活性。这种官能团的组合使其成为各种研究和工业应用中宝贵的化合物。
属性
CAS 编号 |
648436-29-7 |
|---|---|
分子式 |
C20H18S |
分子量 |
290.4 g/mol |
IUPAC 名称 |
1,2-dimethyl-4-phenyl-5-phenylsulfanylbenzene |
InChI |
InChI=1S/C20H18S/c1-15-13-19(17-9-5-3-6-10-17)20(14-16(15)2)21-18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChI 键 |
BAGYMIVTLXJSCW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)SC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B12611005.png)
![8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B12611012.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B12611014.png)

![2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12611027.png)

![2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline](/img/structure/B12611035.png)
![3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12611039.png)
![1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B12611047.png)
![N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12611059.png)
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
